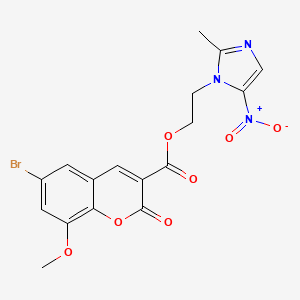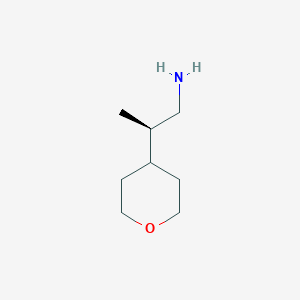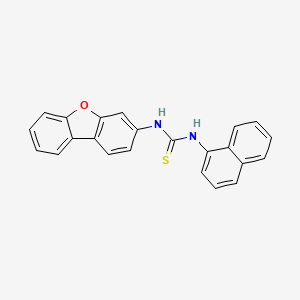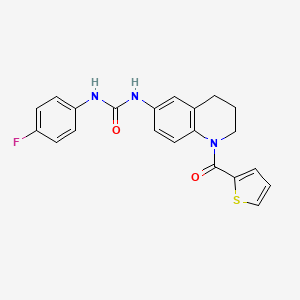![molecular formula C20H23N3O4 B2682725 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide CAS No. 954241-89-5](/img/structure/B2682725.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a benzodioxole group, which is a type of aromatic ether. It also contains a dimethylamino group attached to a phenyl group, and these are connected by a propyl chain to an oxalamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR, FTIR, and UV-Vis spectroscopy, as well as single crystal X-ray diffraction .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
The compound has demonstrated promising antitumor activity, particularly in glucose-starved tumor cells. Glucose levels within solid tumors are often lower than in normal surrounding tissue due to increased glucose uptake by tumor cells and reduced nutrient supply from defective vasculature. Under glucose starvation, tumor cells reprogram their metabolism to adapt to low glucose conditions. Compound 6, an amuvatinib derivative, selectively kills tumor cells experiencing glucose starvation. It inhibits mitochondrial membrane potential, highlighting its dependence on mitochondria in glucose-starved cells .
Medicinal Chemistry
The compound’s structure includes a benzodioxole ring and a thienopyrimidine moiety. Medicinal chemists study its interactions with cellular targets, exploring its binding affinity and potential mechanisms of action. Understanding its structure-activity relationship can guide further drug development .
Synthetic Lethality
Synthetic lethality refers to exploiting genetic vulnerabilities in cancer cells. Compound 6 may exhibit synthetic lethality by selectively targeting tumor cells dependent on mitochondria during glucose starvation. Researchers investigate whether it synergizes with other drugs or pathways to enhance antitumor effects .
Mechanistic Target of Rapamycin (mTOR) Pathway
The mTOR pathway plays a crucial role in cell growth, metabolism, and survival. Compound 6’s effects on mTOR signaling warrant investigation. Does it modulate mTOR activity directly or indirectly? Understanding this could reveal novel therapeutic strategies .
Histone Deacetylase (HDAC) Inhibition
The compound’s intermediates have been used for constructing trithiocarbonates as HDAC inhibitors. HDACs regulate gene expression, and inhibiting them can impact cancer cell growth and survival. Further exploration of this aspect is essential .
Other Potential Applications
While the existing literature primarily focuses on antitumor properties, researchers should explore other potential applications. These might include anti-inflammatory effects, neuroprotective properties, or interactions with specific cellular pathways .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-23(2)16-8-5-14(6-9-16)4-3-11-21-19(24)20(25)22-15-7-10-17-18(12-15)27-13-26-17/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIBCFILQGXWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,5-dimethylphenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]acetamide](/img/structure/B2682645.png)
![5-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)pyridin-2(1H)-one](/img/structure/B2682646.png)




![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-methylbut-2-en-1-one](/img/structure/B2682656.png)
![[5-Amino-1-(benzenesulfonyl)pyrazol-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2682657.png)
![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide](/img/structure/B2682658.png)


![5-Methyl-3-(2-methylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,2-oxazole-4-carboxamide](/img/structure/B2682663.png)
